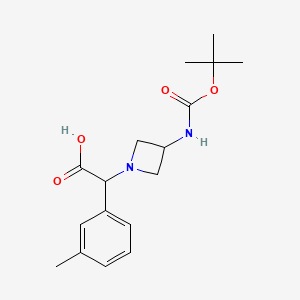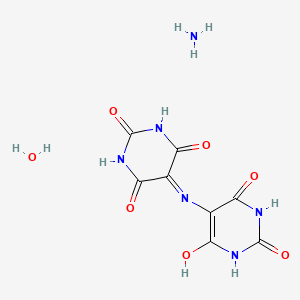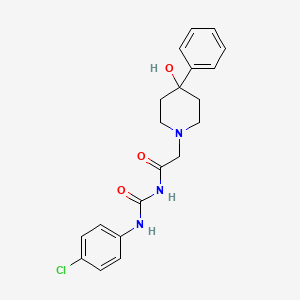
Urea, 3-(p-chlorophenyl)-1-((4-hydroxy-4-phenylpiperidino)acetyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, 3-(p-chlorophenyl)-1-((4-hydroxy-4-phenylpiperidino)acetyl)- is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a urea moiety, a p-chlorophenyl group, and a 4-hydroxy-4-phenylpiperidinoacetyl group. Its multifaceted structure allows it to participate in a variety of chemical reactions, making it a valuable compound in both academic and industrial settings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 3-(p-chlorophenyl)-1-((4-hydroxy-4-phenylpiperidino)acetyl)- typically involves multiple steps, starting with the preparation of the p-chlorophenyl isocyanate. This intermediate is then reacted with 4-hydroxy-4-phenylpiperidine in the presence of a suitable catalyst to form the desired compound. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are often necessary to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Urea, 3-(p-chlorophenyl)-1-((4-hydroxy-4-phenylpiperidino)acetyl)- undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the p-chlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in acidic or basic media.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.
Substitution: Various nucleophiles such as amines, thiols; reactions often conducted in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, Urea, 3-(p-chlorophenyl)-1-((4-hydroxy-4-phenylpiperidino)acetyl)- is studied for its potential interactions with various biomolecules. It can serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.
Medicine
The compound has potential applications in medicinal chemistry, where it may be explored for its pharmacological properties. Its structural features suggest it could interact with specific biological targets, making it a candidate for drug development.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism by which Urea, 3-(p-chlorophenyl)-1-((4-hydroxy-4-phenylpiperidino)acetyl)- exerts its effects is largely dependent on its interaction with molecular targets. The p-chlorophenyl group may facilitate binding to hydrophobic pockets in proteins, while the urea moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Urea, 3-(p-chlorophenyl)-1-(acetyl)-: Lacks the 4-hydroxy-4-phenylpiperidino group, resulting in different chemical and biological properties.
Urea, 3-(p-chlorophenyl)-1-((4-methoxy-4-phenylpiperidino)acetyl)-: Contains a methoxy group instead of a hydroxy group, which can alter its reactivity and interactions with biological targets.
Uniqueness
The presence of the 4-hydroxy-4-phenylpiperidinoacetyl group in Urea, 3-(p-chlorophenyl)-1-((4-hydroxy-4-phenylpiperidino)acetyl)- imparts unique chemical and biological properties. This structural feature allows for specific interactions with molecular targets that are not possible with similar compounds, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
70166-95-9 |
|---|---|
Formule moléculaire |
C20H22ClN3O3 |
Poids moléculaire |
387.9 g/mol |
Nom IUPAC |
N-[(4-chlorophenyl)carbamoyl]-2-(4-hydroxy-4-phenylpiperidin-1-yl)acetamide |
InChI |
InChI=1S/C20H22ClN3O3/c21-16-6-8-17(9-7-16)22-19(26)23-18(25)14-24-12-10-20(27,11-13-24)15-4-2-1-3-5-15/h1-9,27H,10-14H2,(H2,22,23,25,26) |
Clé InChI |
TXCMSSWMUKUNBN-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1(C2=CC=CC=C2)O)CC(=O)NC(=O)NC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


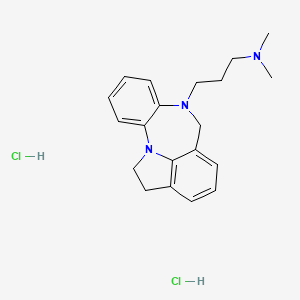
![Dibutyl 2-[[4-chloro-6-[(1,5-dibutoxy-1,5-dioxopentan-2-yl)amino]-1,3,5-triazin-2-yl]amino]pentanedioate](/img/structure/B13802075.png)
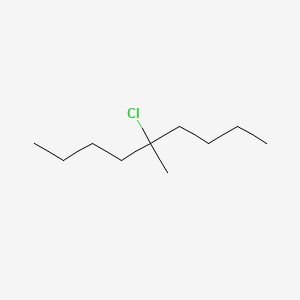
![1-[(2R,3R)-2,3-dimethylcyclopropyl]ethanone](/img/structure/B13802093.png)
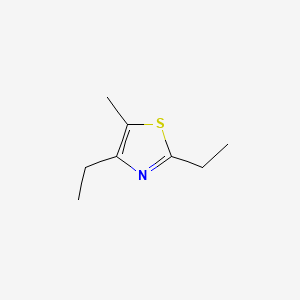
![2-[[2-(4-Chloro-2-methylphenoxy)acetyl]carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13802114.png)


![sodium;3-hydroxy-4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-7-nitronaphthalene-1-sulfonate](/img/structure/B13802132.png)
![1,5,6-Trimethyl-4-oxo-1H-4lambda~5~-imidazo[4,5-b]pyrazine](/img/structure/B13802136.png)
